molecular formula C12H19NO5 B6604240 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2866308-72-5

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B6604240
CAS No.: 2866308-72-5
M. Wt: 257.28 g/mol
InChI Key: MVMCOYCPPYKUSN-UHFFFAOYSA-N
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Description

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is an organic compound with the molecular formula C12H19NO5. This compound is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through an annulation strategy.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, free amines, and other functionalized compounds that can be further utilized in organic synthesis.

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid lies in its specific spirocyclic structure and the presence of the Boc protecting group. This combination makes it a versatile intermediate in organic synthesis, allowing for the efficient preparation of a wide range of biologically active molecules and pharmaceuticals .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMCOYCPPYKUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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